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Compound of Interest

Compound Name: 1,18-Octadecanediol

Cat. No.: B156470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,18-
octadecanediol, a long-chain aliphatic diol. The information presented herein is essential for

the identification, characterization, and quality control of this compound in research and

development settings. This document details predicted Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectroscopic data, alongside predicted mass spectrometry (MS)

fragmentation patterns. Furthermore, it outlines standardized experimental protocols for

acquiring such data.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for 1,18-
octadecanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.64 Triplet 4H -CH₂-OH (C1, C18)

~1.56 Quintet 4H
-CH₂-CH₂-OH (C2,

C17)

~1.25 Multiplet 28H -(CH₂)₁₄- (C3-C16)

~1.30 (variable) Singlet 2H -OH

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~63.1 -CH₂-OH (C1, C18)

~32.8 -CH₂-CH₂-OH (C2, C17)

~29.7 -(CH₂)₁₂- (C4-C15)

~29.4 -CH₂- (C3, C16)

~25.7 -CH₂-

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3330 (broad) Strong
O-H stretch (hydrogen-

bonded)

2920 Strong C-H stretch (asymmetric, CH₂)

2850 Strong C-H stretch (symmetric, CH₂)

1470 Medium C-H bend (scissoring, CH₂)

1060 Medium C-O stretch (primary alcohol)

720 Weak C-H rock (-(CH₂)n-, n ≥ 4)
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Mass Spectrometry (MS) (Predicted)
m/z Relative Intensity (%) Assignment

268 5 [M-H₂O]⁺

250 10 [M-2H₂O]⁺

various variable
Series of CxHy⁺ and CxHyO⁺

fragments

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,18-octadecanediol in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully

dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 45-90°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 8-16 scans).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.
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A larger number of scans will be necessary to achieve a good signal-to-noise ratio

(typically 1024 or more).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts should be referenced

to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Phase (KBr Pellet): Grind a small amount of 1,18-octadecanediol with dry

potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the beam path and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of 1,18-octadecanediol in a suitable volatile

solvent (e.g., methanol, dichloromethane).
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Instrumentation: A mass spectrometer equipped with an appropriate ionization source is

required. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

Data Acquisition:

EI-MS: Introduce the sample into the ion source (often via a direct insertion probe or gas

chromatography). The standard electron energy is 70 eV.

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation

pattern to deduce the structure of the molecule.

Visualizations
The following diagrams illustrate the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 1,18-octadecanediol.
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Caption: General workflow for spectroscopic analysis of 1,18-octadecanediol.

To cite this document: BenchChem. [Spectroscopic Profile of 1,18-Octadecanediol: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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